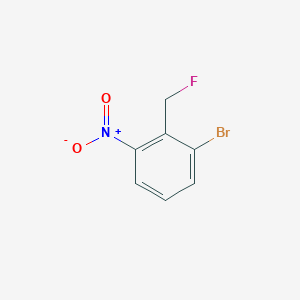

2-Bromo-6-nitrobenzyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(fluoromethyl)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWGKSHOIHAFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CF)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Nitrobenzyl Fluoride

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comdeanfrancispress.com For 2-bromo-6-nitrobenzyl fluoride (B91410), the primary disconnection points are at the C-F and C-Br bonds, as well as the nitro group.

A logical retrosynthetic approach would involve the following disconnections:

C-F Bond Disconnection: The final step could be the introduction of the fluorine atom. This suggests a precursor such as 2-bromo-6-nitrobenzyl bromide or a corresponding alcohol. This disconnection is based on common nucleophilic substitution reactions where a fluoride ion displaces a good leaving group.

Benzylic Bromination Disconnection: Prior to fluorination, the benzylic bromide needs to be synthesized. This points to 2-bromo-6-nitrotoluene (B1266184) as the immediate precursor, which can undergo radical bromination at the benzylic position.

Functional Group Interconversion (FGI): The nitro and bromo groups on the aromatic ring can be introduced through electrophilic aromatic substitution reactions. The order of these introductions is crucial for achieving the desired 1-bromo-2-methyl-3-nitro substitution pattern on the toluene (B28343) precursor.

This retrosynthetic analysis suggests a forward synthesis starting from a simple substituted toluene, followed by nitration, bromination, benzylic bromination, and finally, fluorination.

Direct Synthesis Approaches to 2-Bromo-6-nitrobenzyl Fluoride

Based on the retrosynthetic analysis, the final and key step is the introduction of the fluorine atom at the benzylic position. Several methods are available for this transformation.

Electrophilic Fluorination Strategies at the Benzylic Position

While less common for benzylic positions compared to nucleophilic methods, direct C-H fluorination is an emerging field. organic-chemistry.org Visible light-activated diarylketone catalysts can be used for the direct fluorination of benzylic C-H groups using a fluorine radical donor. organic-chemistry.org Another approach involves a copper-catalyzed C-H fluorination with N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org However, the substrate scope and applicability to a molecule with both bromo and nitro substituents would need experimental verification.

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination is a more traditional and widely used method for the synthesis of benzyl (B1604629) fluorides. This typically involves the reaction of a benzyl halide with a fluoride salt. A common precursor for this compound would be 2-bromo-6-nitrobenzyl bromide.

Various fluoride sources can be employed for this substitution reaction, including:

Potassium fluoride (KF)

Cesium fluoride (CsF)

Silver fluoride (AgF)

Tetrabutylammonium fluoride (TBAF)

Amine/HF reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) nih.govrsc.org

The choice of reagent and reaction conditions can significantly impact the yield and purity of the desired product. For instance, Et3N·3HF has been shown to be an efficient reagent for bromine-fluorine exchange on various benzyl bromides. nih.govrsc.org

| Fluorinating Reagent | Typical Solvent | Notes |

| Potassium Fluoride (KF) | Aprotic polar solvents (e.g., acetonitrile, DMF) | Often used with a phase-transfer catalyst. |

| Cesium Fluoride (CsF) | Aprotic polar solvents | More reactive than KF. |

| Silver Fluoride (AgF) | Acetonitrile | Can be effective for tertiary benzyl fluorides. nih.govrsc.org |

| Tetrabutylammonium Fluoride (TBAF) | THF, acetonitrile | A soluble source of fluoride ions. |

| Triethylamine tris(hydrogen fluoride) (Et3N·3HF) | Acetonitrile, DME | Effective for a broad range of substrates. nih.govrsc.org |

Halogen Exchange Reactions for Fluorine Introduction

The conversion of 2-bromo-6-nitrobenzyl bromide to this compound is a classic example of a halogen exchange (Halex) reaction. This SN2 reaction is a cornerstone of organofluorine chemistry. The success of this reaction depends on the nucleophilicity of the fluoride source and the nature of the leaving group (in this case, bromide). A patent describes the preparation of benzyl fluorine organic compounds through the fluorination of benzyl halogen compounds using a hydrogen fluoride class fluorination reagent in the presence of an organic base as a catalyst. google.com

Synthesis of Precursors and Substituted Benzene (B151609) Derivatives

Regioselective Bromination of Toluenes and Benzyl Halides

The synthesis of 2-bromo-6-nitrotoluene can be achieved through a multi-step process starting from a simpler precursor. One reported synthesis starts with 2-methyl-3-nitroaniline. chemicalbook.com This is converted to 1-bromo-2-methyl-3-nitrobenzene via a Sandmeyer reaction. chemicalbook.com Subsequent benzylic bromination of 1-bromo-2-methyl-3-nitrobenzene using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) would yield 1-bromo-2-(bromomethyl)-3-nitrobenzene. chemicalbook.com This di-brominated intermediate could then potentially be selectively fluorinated at the benzylic position.

A patent for the preparation of 2-bromo-6-fluorobenzaldehyde (B104081) describes the benzylic bromination of 2-bromo-6-fluorotoluene (B73676) using hydrogen peroxide and hydrobromic acid under illumination. google.comgoogle.com This method generates bromine in situ, which then participates in a radical substitution reaction at the benzylic position. google.com A similar strategy could potentially be adapted for the benzylic bromination of 2-bromo-6-nitrotoluene.

Introduction of Nitro Functionality on the Aromatic Ring

The introduction of a nitro group (–NO₂) onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The synthesis of a 2-bromo-6-nitrotoluene precursor typically starts with a substituted toluene. The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring.

In a precursor like 2-bromotoluene (B146081), both the methyl (–CH₃) group and the bromine (–Br) atom are ortho-, para-directors. However, the methyl group is an activating group, meaning it increases the rate of electrophilic substitution, while bromine is a deactivating group. In cases with competing directors, the more strongly activating group generally controls the position of the incoming electrophile. libretexts.org Therefore, nitration of 2-bromotoluene would be expected to yield products where the nitro group is directed to the positions ortho and para to the methyl group.

The standard reagent for nitration is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.

Table 1: Directing Effects of Substituents in Electrophilic Nitration

| Substituent | Type | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

Given these principles, the synthesis of 4-bromo-2-nitrotoluene (B1266186) from p-bromotoluene is a well-established route where the activating methyl group directs the nitration to the ortho position. libretexts.org For the specific synthesis of 2-bromo-6-nitrotoluene, a common starting material is 2-methyl-3-nitroaniline. Through a Sandmeyer reaction, the amino group can be converted to a bromo group, yielding the desired 1-bromo-2-methyl-3-nitrobenzene (an isomer of 2-bromo-6-nitrotoluene). chemicalbook.com Another approach involves the direct nitration of 2-bromotoluene, which may produce a mixture of isomers requiring separation. youtube.comyoutube.com

Benzylic Bromination of 2-Bromo-6-nitrotoluene Analogues

Once the aromatic ring possesses the desired 2-bromo-6-nitro substitution pattern on a toluene base, the next step is the functionalization of the methyl group. Benzylic bromination is a free-radical halogenation reaction that selectively replaces a hydrogen atom on the carbon adjacent to an aromatic ring (the benzylic carbon) with a bromine atom. masterorganicchemistry.com This selectivity is due to the high stability of the intermediate benzyl radical, which is stabilized by resonance with the aromatic ring. masterorganicchemistry.com

The most common reagent for this transformation is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or exposure to UV light. chadsprep.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although safer alternatives such as trifluoromethylbenzene are now used. masterorganicchemistry.com NBS is favored over molecular bromine (Br₂) for benzylic bromination because it provides a low, constant concentration of Br₂ in the reaction mixture, which suppresses competing electrophilic addition or substitution reactions on the aromatic ring. chadsprep.com

The process involves three key stages:

Initiation: Light or heat initiates the homolytic cleavage of the initiator (e.g., AIBN) or a small amount of Br₂, forming radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from the toluene derivative to form a stable benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with Br₂ (generated from the reaction of HBr with NBS) to form the benzyl bromide product and a new bromine radical, which continues the chain reaction.

Termination: The reaction concludes when radicals combine with each other.

A documented synthesis of a related compound, 1-bromo-2-(bromomethyl)-3-nitrobenzene, involves refluxing 1-bromo-2-methyl-3-nitrobenzene with N-bromosuccinimide and azobisisobutyronitrile in carbon tetrachloride. chemicalbook.com Similarly, processes for the benzylic bromination of substituted toluenes, such as 4-bromo-2-fluorotoluene, using gaseous bromine under high temperatures have also been described. google.comgoogleapis.com

Table 2: Common Conditions for Benzylic Bromination

| Reagent System | Initiator | Solvent | Typical Substrates |

| N-Bromosuccinimide (NBS) | AIBN or UV Light | CCl₄, CH₂Cl₂ | Toluene, Substituted Toluenes |

| Bromine (Br₂) | Heat (100-170°C) | None or inert solvent | Ethyl 4-methylbenzoate |

| HBr / H₂O₂ | UV Light | Dichloroethane | o-Nitrotoluene |

Innovative Synthetic Pathways and Catalytic Approaches

Recent advances in synthetic organic chemistry have introduced powerful new methods for forming carbon-halogen bonds, offering milder conditions and greater functional group tolerance compared to traditional methods. Photoredox and metal catalysis are at the forefront of these innovations for the synthesis of complex molecules like halogenated benzyl systems.

Photoredox Catalysis in Halogenated Benzyl Systems

Visible-light photoredox catalysis has emerged as a transformative tool in synthesis, enabling unique bond formations under exceptionally mild conditions. researchgate.netdntb.gov.ua This methodology utilizes a photocatalyst (PC) that, upon absorbing visible light, becomes electronically excited. In this excited state, the catalyst can engage in single-electron transfer (SET) processes with organic substrates, generating highly reactive radical intermediates. core.ac.uk

This approach is applicable to the synthesis of fluorinated aromatic compounds. mdpi.com For instance, photoredox catalysis can facilitate the generation of aryl radicals from stable precursors. These radicals can then participate in subsequent reactions to build complex molecular architectures. The mild nature of photoredox catalysis ensures high compatibility with a wide array of functional groups, including esters, amides, and even acid-sensitive moieties, which might not be tolerated under harsher traditional conditions. mdpi.comacs.org

In the context of halogenated benzyl systems, photoredox catalysis can be envisioned in several ways:

Generation of Benzyl Radicals: A suitable precursor could be reduced or oxidized via SET to form a benzyl radical, which could then be trapped by a fluorine source.

Activation of Fluorinating Agents: The photocatalyst could activate a fluorinating agent to facilitate the fluorination of a benzylic substrate.

C-H Functionalization: Direct conversion of a benzylic C-H bond to a C-F bond could be achieved through a photoredox-mediated hydrogen atom transfer (HAT) process followed by fluorine transfer.

The key advantage of these methods is their ability to proceed at or near room temperature, using visible light as a traceless and sustainable energy source. researchgate.net

Metal-Catalyzed Coupling for Benzyl Fluoride Formation

Transition metal catalysis provides a robust platform for the formation of carbon-fluorine bonds, which are notoriously challenging to construct. While direct catalytic fluorination is an active area of research, cross-coupling reactions are a more established strategy for creating benzyl fluorides.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have proven effective in forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds using benzyl fluorobromides as electrophiles. eventact.com In these reactions, a pre-formed benzyl fluoride containing another halide (like bromine) can be coupled with various partners. For instance, a Suzuki coupling could link the benzyl fluoride moiety to an arylboronic acid, while a Negishi coupling could join it with an organozinc reagent. eventact.com

Palladium-Catalyzed Reactions: Palladium catalysts are also instrumental in this area. Research has shown that benzylic fluorides can serve as suitable substrates for Pd(0)-catalyzed Tsuji-Trost substitutions with a variety of nucleophiles. acs.org Furthermore, they can participate in cross-coupling reactions with reagents like phenylboronic acid. This demonstrates the ability of the benzyl fluoride group to act as a leaving group under specific catalytic conditions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Copper-Catalyzed C-H Fluorination: An innovative one-pot sequence involves the copper-catalyzed site-selective fluorination of a benzylic C-H bond using N-fluorobenzenesulfonimide (NFSI). acs.org The resulting benzyl fluoride is generated in situ and can be used directly in subsequent substitution reactions with various nucleophiles without isolation. This method combines the power of C-H activation with fluorination, providing a streamlined path to functionalized benzylic compounds. acs.org

Table 3: Comparison of Innovative Catalytic Approaches

| Method | Catalyst Type | Key Transformation | Advantages |

| Photoredox Catalysis | Ru or Ir complexes, Organic dyes | Radical generation via SET | Mild conditions, high functional group tolerance, uses visible light. researchgate.netmdpi.com |

| Nickel-Catalyzed Coupling | Nickel complexes | C-C bond formation using benzyl fluorides | Effective for Suzuki and Negishi type couplings. eventact.com |

| Palladium-Catalyzed Coupling | Palladium complexes | C-C and C-Nu bond formation | Benzylic fluoride can act as a leaving group. acs.org |

| Copper-Catalyzed C-H Fluorination | Copper complexes | Direct C-H to C-F conversion | Site-selective, one-pot functionalization. acs.org |

Reactivity and Reaction Mechanisms of 2 Bromo 6 Nitrobenzyl Fluoride

Nucleophilic Substitution Reactions at the Benzylic Carbon

Nucleophilic substitution at the benzylic carbon of 2-Bromo-6-nitrobenzyl fluoride (B91410) is a complex process, influenced by competing reaction pathways and the significant electronic and steric effects of the ortho substituents.

Nucleophilic substitution reactions can generally proceed through two distinct mechanisms: the unimolecular SN1 reaction and the bimolecular SN2 reaction. masterorganicchemistry.comyoutube.com

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. masterorganicchemistry.comyoutube.com The rate of an SN1 reaction is primarily dependent on the stability of this carbocation and is independent of the nucleophile's concentration. youtube.com Benzylic halides are generally good substrates for SN1 reactions because the resulting benzylic carbocation is stabilized by resonance with the aromatic ring. However, for 2-Bromo-6-nitrobenzyl fluoride, the powerful electron-withdrawing inductive and resonance effects of the ortho-nitro and ortho-bromo groups would significantly destabilize the positive charge on the benzylic carbon, making the formation of a carbocation intermediate highly unfavorable. lumenlearning.comminia.edu.eg

SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group. youtube.com The reaction rate depends on the concentrations of both the substrate and the nucleophile. youtube.com SN2 reactions are sensitive to steric hindrance at the reaction center. youtube.com In the case of this compound, the presence of two bulky substituents (bromo and nitro) in the ortho positions creates significant steric crowding around the benzylic carbon. This steric hindrance impedes the backside attack of a nucleophile, thereby slowing down the rate of a potential SN2 reaction. nih.gov

The characteristics of these pathways as they relate to this compound are summarized below.

| Feature | SN1 Pathway | SN2 Pathway |

| Mechanism | Two steps, via carbocation intermediate | One concerted step |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Carbocation Stability | Destabilized by electron-withdrawing -NO₂ and -Br groups | Not applicable |

| Steric Hindrance | Less sensitive to steric effects | Highly sensitive; hindered by ortho -NO₂ and -Br groups |

| Likelihood | Low, due to carbocation destabilization | Low, due to significant steric hindrance |

The substituents at the positions ortho to the benzyl (B1604629) fluoride group have a profound impact on the molecule's reactivity in nucleophilic substitution.

Steric Influence: Generally, ortho-substituted benzyl halides are less reactive in SN2 reactions than their para-isomers. nih.gov This is due to the steric hindrance presented by the ortho group, which physically blocks the incoming nucleophile from accessing the benzylic carbon for a backside attack. nih.gov Both the bromo and nitro groups on this compound contribute to this steric congestion, significantly reducing its susceptibility to the SN2 pathway.

Electronic Influence: The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect (delocalizing electron density from the ring). lumenlearning.comminia.edu.eg The bromo group (-Br) is also electron-withdrawing through its inductive effect, which outweighs its weak electron-donating resonance effect. lumenlearning.com These combined electron-withdrawing effects decrease the electron density at the benzylic carbon. This has two major consequences:

It strongly destabilizes the transition state leading to a carbocation, making the SN1 pathway extremely unlikely.

It makes the benzylic carbon more electrophilic, which would typically favor an SN2 reaction. However, this electronic enhancement is counteracted by the severe steric hindrance.

Some studies on related compounds, such as o-nitrobenzyl bromide, have suggested that the ortho-nitro group can potentially act as an intramolecular nucleophile, providing assistance to the reaction, although this effect is highly dependent on the solvent and reaction conditions. nih.govnih.gov

Radical Reactions and Their Mechanistic Implications

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates, typically under photochemical or thermally induced conditions.

The benzylic C-H bonds in the parent toluene (B28343) are weaker than typical alkyl C-H bonds, and this susceptibility to hydrogen abstraction to form a stable radical is a general feature of benzylic systems. While the C-F bond is very strong, the molecule can form a benzylic radical through other means. Homolytic cleavage of a bond, often initiated by UV light or a radical initiator, can generate a 2-bromo-6-nitrobenzyl radical. This radical intermediate is stabilized by resonance, with the unpaired electron delocalizing over the aromatic ring. Once formed, this radical can be "trapped" by reacting with other molecules in the system, such as radical scavengers, or it can participate in the propagation steps of a radical chain reaction. For instance, in processes like atom transfer radical addition (ATRA), a radical can add to an alkene, generating a new benzylic radical intermediate that continues the chain. nih.gov

Single-Electron Transfer (SET) is a mechanism where a reaction is initiated by the transfer of a single electron from a donor to an acceptor. nih.gov Nitroaromatic compounds are excellent electron acceptors due to the electron-withdrawing nature of the nitro group. Consequently, this compound can accept an electron from a suitable donor (e.g., a metal or a photoexcited catalyst) to form a radical anion. This transient species can then fragment by expelling a leaving group, most likely the bromide ion over the much less labile fluoride ion, to produce the 2-fluoro-6-nitrobenzyl radical. This radical can then engage in subsequent reactions.

Photochemical Reactivity and Ortho-Nitrobenzyl Photochemistry

The ortho-nitrobenzyl moiety is a well-known photolabile (or photoremovable) protecting group in organic synthesis. acs.orgnih.govnih.gov This functionality allows for the cleavage of a chemical bond upon exposure to light, typically in the UV range. acs.orgnih.gov this compound possesses this classic structural motif.

The established mechanism for the photolysis of ortho-nitrobenzyl compounds proceeds as follows:

Excitation: Upon absorption of UV radiation, the ortho-nitro group is promoted to an excited state. acs.org

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient diradical species.

aci-Nitro Intermediate Formation: This diradical rapidly rearranges to form an aci-nitro intermediate. acs.org

Rearrangement and Cleavage: The aci-nitro intermediate is unstable and undergoes a complex rearrangement. This process involves a cyclization and subsequent fragmentation that results in the cleavage of the bond between the benzylic carbon and the leaving group (in this case, fluoride).

Product Formation: The final products of this photoreaction are the released leaving group (fluoride ion, which would be protonated to hydrogen fluoride in the presence of a proton source) and a 2-bromo-6-nitrosobenzaldehyde byproduct. scispace.com

This photochemical reactivity makes ortho-nitrobenzyl compounds, including this specific fluoride derivative, useful as "caged compounds," where a species (like a fluoride ion) can be released with high spatial and temporal precision simply by applying light. scispace.comrsc.org The efficiency of this release is measured by the reaction's quantum yield, which can be influenced by the nature of the leaving group and other substituents on the aromatic ring. researchgate.net

Mechanistic Studies of Photolytic Cleavage

The photolytic cleavage of this compound is a process initiated by the absorption of light, which leads to the cleavage of the carbon-fluorine bond and the release of a fluoride ion. This reactivity is characteristic of ortho-nitrobenzyl (oNB) compounds, which are widely utilized as photolabile protecting groups.

The generally accepted mechanism for the photolysis of o-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This process leads to the formation of a transient species known as an aci-nitro intermediate. nih.govresearchgate.net This intermediate is unstable and undergoes further rearrangement to release the leaving group, in this case, fluoride.

For this compound, the proposed mechanistic steps are as follows:

Photoexcitation: The molecule absorbs a photon, promoting the nitro group to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

Cyclization and Rearrangement: The aci-nitro intermediate is believed to cyclize to a five-membered ring, which then rearranges.

Release of the Leaving Group: This rearrangement ultimately leads to the cleavage of the carbon-fluorine bond and the formation of 2-bromo-6-nitrosobenzaldehyde as a byproduct.

While specific mechanistic studies on this compound are not extensively detailed in the available literature, the behavior of other o-nitrobenzyl derivatives provides a strong basis for this proposed pathway. researchgate.netrsc.org The presence of the bromo and nitro substituents on the aromatic ring is expected to influence the electronic properties of the molecule and, consequently, the efficiency of the photolytic process.

Quantum Yield and Efficiency of Photoreactions

The quantum yield (Φ) of a photoreaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For photolabile protecting groups, a high quantum yield is desirable for efficient cleavage with minimal light exposure.

The quantum yield of photolysis for o-nitrobenzyl derivatives is known to be influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group. researchgate.netresearchgate.net Electron-withdrawing groups, such as the nitro group already present in this compound, can affect the electronic transitions and the stability of the excited state and intermediates, thereby influencing the quantum yield.

The following table illustrates the typical range of quantum yields observed for the photolysis of various o-nitrobenzyl derivatives, which can serve as an estimation for the efficiency of this compound.

| o-Nitrobenzyl Derivative | Leaving Group | Wavelength (nm) | Quantum Yield (Φ) |

| o-Nitrobenzyl Acetate | Acetate | 313 | ~0.05 |

| o-Nitrobenzyl Phosphate | Phosphate | 347 | ~0.08 |

| 4,5-Dimethoxy-2-nitrobenzyl Alcohol | Hydroxyl | 350 | ~0.10 |

| o-Nitrobenzyl Carbamate | Carbamate | 365 | ~0.03 |

Transition Metal-Catalyzed Transformations

The presence of both a bromo and a fluoro substituent on the benzylic carbon of this compound makes it a versatile substrate for transition metal-catalyzed reactions. These transformations can selectively activate either the carbon-bromine or the carbon-fluorine bond, leading to a variety of functionalized products.

Chemoselective Carbon-Fluorine Bond Activation

The activation of the strong carbon-fluorine (C-F) bond is a challenging yet highly sought-after transformation in organic synthesis. mdpi.comuni-wuerzburg.de Transition metal complexes, particularly those of nickel and palladium, have been shown to mediate the cleavage of C-F bonds, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net

In the case of this compound, the presence of the more labile carbon-bromine bond presents a challenge for the chemoselective activation of the C-F bond. However, under specific catalytic conditions, it may be possible to achieve selective C-F bond functionalization. The choice of the metal catalyst, ligands, and reaction conditions is crucial for controlling the chemoselectivity. While specific studies on the chemoselective C-F bond activation of this compound are limited, research on related fluorinated aromatic compounds suggests that electron-rich, low-valent metal centers are effective for this purpose.

Cross-Coupling Reactions Involving Benzyl Halides

Benzyl halides are common electrophilic partners in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.gov These reactions are powerful tools for the formation of C-C bonds. Given the presence of two potential leaving groups (Br and F) in this compound, its reactivity in cross-coupling reactions is expected to be dictated by the relative bond strengths (C-Br < C-F) and the specific catalytic system employed.

Typically, the weaker C-Br bond would be expected to undergo oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) more readily than the C-F bond. This would lead to the formation of a benzylmetal intermediate, which can then participate in transmetalation and reductive elimination steps to afford the cross-coupled product.

A generalized scheme for a Suzuki-Miyaura cross-coupling reaction involving this compound is shown below, assuming preferential activation of the C-Br bond.

Reaction Scheme:

This compound + R-B(OR')2 --(Pd catalyst, Base)--> 2-(R)-6-nitrobenzyl fluoride + HBr

The following table provides examples of typical conditions used for the cross-coupling of benzyl bromides.

| Cross-Coupling Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O |

| Sonogashira | PdCl2(PPh3)2/CuI | PPh3 | Et3N | THF |

| Heck | Pd(OAc)2 | P(o-tol)3 | NaOAc | DMF |

Regioselectivity and Stereoselectivity in Catalytic Processes

Regioselectivity: In molecules with multiple potential reaction sites, such as this compound, regioselectivity refers to the preferential reaction at one site over others. As discussed, the primary determinant of regioselectivity in cross-coupling reactions of this compound is the differential reactivity of the C-Br and C-F bonds. Catalytic systems can be designed to favor the activation of one bond over the other, thus controlling the regiochemical outcome of the reaction.

Stereoselectivity: If the benzylic carbon of a substrate is prochiral, as is the case with this compound, the introduction of a new substituent via a catalytic reaction can lead to the formation of a stereocenter. The control of the stereochemical outcome (stereoselectivity) is a major focus in modern organic synthesis. Enantioselective cross-coupling reactions of benzyl halides have been developed using chiral ligands that coordinate to the metal catalyst. These chiral ligands create a chiral environment around the metal center, which can differentiate between the two enantiotopic faces of the prochiral benzyl halide, leading to the preferential formation of one enantiomer of the product. While specific studies on the stereoselective catalytic reactions of this compound are not available, the principles established for other prochiral benzyl halides would be applicable.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei within a molecule. For 2-Bromo-6-nitrobenzyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete structural elucidation.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Bromo-6-nitrobenzyl fluoride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons.

Aromatic Region: The three protons on the benzene (B151609) ring are chemically non-equivalent and are expected to appear as a complex multiplet system due to spin-spin coupling. The electron-withdrawing effects of the nitro (-NO₂) and bromo (-Br) groups, along with the fluoromethyl (-CH₂F) group, will deshield these protons, causing their signals to appear at a relatively downfield chemical shift, likely in the range of 7.5-8.5 ppm.

Benzylic Region: The two protons of the methylene group (-CH₂F) are adjacent to a fluorine atom. This will result in a characteristic doublet due to coupling with the ¹⁹F nucleus (²JH-F). This signal is expected to appear in the range of 5.5-6.0 ppm. The proton adjacent to a nitro group can show up from 4-4.4 ppm, though the combined effects in this molecule will influence the final shift orgchemboulder.com.

¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would be expected to show seven distinct signals, corresponding to the six aromatic carbons and the one benzylic carbon.

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon atoms bearing the bromo and nitro groups (C-2 and C-6) will have their resonances shifted significantly. Other aromatic carbons will appear in the typical range of 120-150 ppm.

Benzylic Carbon: The benzylic carbon (-CH₂F) will exhibit a doublet due to one-bond coupling with the fluorine atom (¹JC-F). This coupling is typically large, in the range of 160-250 Hz. The chemical shift for this carbon is expected in the range of 80-90 ppm. In general, fluorinated compounds show higher chemical shift values at ortho, meta, and para positions due to the deshielding effect of the electronegative fluorine atoms wiserpub.com.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| Aromatic CH | 7.5 - 8.5 | 120 - 150 | Multiplets | JH-H = 7-9 |

| -CH₂F | 5.5 - 6.0 | 80 - 90 | Doublet | ²JH-F ≈ 45-50 |

| C-Br | - | ~120 | Singlet | - |

| C-NO₂ | - | ~150 | Singlet | - |

Note: The values in this table are predicted based on known substituent effects and data for analogous compounds. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique used specifically to probe the environment of fluorine atoms in a molecule. Since ¹⁹F is a spin ½ nucleus with 100% natural abundance, it provides clean and informative spectra nih.gov.

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom in the -CH₂F group. This signal will be split into a triplet due to coupling with the two adjacent benzylic protons (²JF-H), with a coupling constant of approximately 45-50 Hz. The chemical shift of the fluorine atom in benzyl (B1604629) fluorides is sensitive to the electronic nature of the substituents on the aromatic ring publish.csiro.aucdnsciencepub.com. Electron-withdrawing groups, such as the nitro and bromo substituents in this molecule, are known to cause an upfield shift of the ¹⁹F resonance. The chemical shift is anticipated to be in the range of -210 to -220 ppm relative to a standard like CFCl₃.

Expected ¹⁹F NMR Data for this compound

| Assignment | Expected ¹⁹F Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|

Note: The values in this table are predicted based on trends observed in substituted benzyl fluorides.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly useful for identifying the presence of specific functional groups.

Nitro Group (-NO₂): Aromatic nitro compounds display two strong and characteristic stretching vibrations. The asymmetric stretch is expected in the 1550-1475 cm⁻¹ region, and the symmetric stretch is expected between 1360-1290 cm⁻¹ orgchemboulder.comorgchemboulder.com.

C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the fingerprint region, usually between 600-500 cm⁻¹.

C-F Stretch: The carbon-fluorine stretch of the benzyl fluoride moiety is expected to produce a strong absorption band in the 1150-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy complements FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations.

The symmetric stretching vibration of the nitro group is often more intense in the Raman spectrum than in the FT-IR.

The vibrations of the benzene ring, particularly the ring "breathing" modes, typically give rise to strong signals in the Raman spectrum physicsopenlab.org. The C-Br bond also produces a characteristic Raman signal researchgate.netresearchgate.net.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| -NO₂ Asymmetric Stretch | 1550 - 1475 | Weak |

| -NO₂ Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |

| C-F Stretch | 1150 - 1000 | Moderate |

While less straightforward than for flexible aliphatic chains, vibrational spectroscopy can offer insights into the conformational preferences of the -CH₂F group relative to the aromatic ring. Rotational isomers (rotamers) can sometimes give rise to distinct vibrational bands, particularly in the fingerprint region. However, for a molecule like this compound at room temperature, these differences may be subtle and difficult to resolve without computational modeling and low-temperature studies.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

For this compound (C₇H₅BrFNO₂), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak (M⁺) that confirms its elemental composition. A key feature would be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2) ucla.edu.

The fragmentation of the molecular ion under electron ionization (EI) conditions would likely proceed through several key pathways:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), leading to a significant fragment ion at [M - 46]⁺ miamioh.edu.

Loss of Br: Cleavage of the C-Br bond would result in a fragment at [M - 79/81]⁺.

Formation of a Tropylium-like Ion: Benzyl halides often fragment to form a stable benzyl cation (C₇H₆F⁺) or a rearranged tropylium-like ion at m/z 109 after the loss of the bromo and nitro groups. The benzyl cation is a common fragment in the mass spectra of benzyl compounds researchgate.net.

Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 234/236 | [C₇H₅BrFNO₂]⁺ | Molecular ion (M⁺), showing Br isotope pattern |

| 188/190 | [C₇H₅BrF]⁺ | Loss of NO₂ |

| 155 | [C₇H₅FNO₂]⁺ | Loss of Br |

Note: The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F, ⁷⁹Br/⁸¹Br). The relative intensities of these fragments would depend on the ionization conditions.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities. When coupled with mass spectrometry, these techniques provide a powerful platform for both qualitative and quantitative analysis, making them ideal for monitoring the progress of a chemical reaction and for determining the final purity of the compound.

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For this compound, a suitable GC method would involve separation on a capillary column with a mid-polarity stationary phase, such as a DB-624, which is effective for separating halogenated compounds. rsc.org

The method can be used to monitor the disappearance of reactants and the appearance of the product over time. By taking aliquots from the reaction mixture, quenching them, and analyzing them by GC-MS, a reaction profile can be generated. For purity assessment, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram, providing a quantitative measure of its purity. The coupled mass spectrometer confirms the identity of each peak based on its mass spectrum.

| Parameter | Typical Condition |

| GC Column | DB-624 or similar mid-polarity capillary column |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped oven temperature to ensure separation of components with different boiling points |

| MS Ionization Mode | Electron Ionization (EI) |

This interactive table outlines typical parameters for a GC-MS method for the analysis of this compound.

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. It is an invaluable tool for monitoring reactions conducted in the liquid phase and for assessing the purity of non-volatile products.

For the analysis of this compound, a reversed-phase LC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. umb.edu The addition of modifiers to the mobile phase, such as ammonium fluoride, can sometimes enhance ionization efficiency for certain compounds. nih.gov

During reaction monitoring, LC-MS can track the concentration of reactants and products directly from the solution. For purity analysis, the compound is separated from impurities, and the UV detector or the mass spectrometer provides a signal proportional to the concentration. The high sensitivity of LC-MS allows for the detection and quantification of trace-level impurities. umb.edu

| Parameter | Typical Condition |

| LC Column | C18 reversed-phase column |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

This interactive table summarizes typical parameters for an LC-MS method suitable for this compound analysis.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and reactivity. A typical DFT study on 2-Bromo-6-nitrobenzyl fluoride (B91410) would involve optimizing its molecular geometry and then calculating various electronic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For a molecule like 2-Bromo-6-nitrobenzyl fluoride, the analysis would reveal how the electron-withdrawing nitro group and the halogen substituents influence the energies and distributions of these frontier orbitals.

Hypothetical Data Table for HOMO-LUMO Analysis: This table is for illustrative purposes only, as specific data for this compound was not found.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap (ΔE) | Data Not Available |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. An NBO analysis of this compound would elucidate the nature of the C-Br, C-F, and C-NO2 bonds and reveal any significant delocalization effects involving the aromatic ring and its substituents.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to identify electron-rich and electron-poor regions. Typically, red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. An MEP map for this compound would highlight the electrophilic and nucleophilic sites, offering insights into its reactivity towards other chemical species. The electron-withdrawing nitro group would be expected to create a significant region of positive potential on the aromatic ring.

Atoms-in-Molecules (AIM) Theory and Bonding Analysis

The Quantum Theory of Atoms in Molecules (AIM) developed by Richard Bader provides a rigorous method for analyzing chemical bonding based on the topology of the electron density. AIM analysis can identify bond paths between atoms, locate critical points in the electron density (such as bond critical points), and characterize the nature of chemical bonds (e.g., covalent vs. ionic). For this compound, AIM would be used to precisely define the atomic interactions and quantify the properties of its chemical bonds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in understanding the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction.

Transition State Characterization and Reaction Pathway Determination

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. Computational methods like DFT can be used to locate and characterize the geometry and energy of transition states. For reactions involving this compound, such as nucleophilic aromatic substitution, computational modeling could identify the specific transition state structures. Analyzing the vibrational frequencies of the calculated structure (where a single imaginary frequency corresponds to the motion along the reaction coordinate) confirms it as a true transition state. This allows for the determination of the activation energy and the elucidation of the most likely reaction pathway.

Hypothetical Data Table for Reaction Pathway Analysis: This table is for illustrative purposes only, as specific data for this compound was not found.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS1) | Data Not Available |

| Intermediate | Data Not Available |

| Transition State (TS2) | Data Not Available |

| Products | Data Not Available |

Energetic Profiles and Activation Barriers

No studies detailing the energetic profiles or activation barriers for reactions involving this compound have been found. Such studies would typically involve quantum mechanical calculations to map out the potential energy surface for specific chemical transformations, identifying transition states and calculating the energy required to overcome them.

Solvent Effects Modeling on Reactivity and Spectra

There is no available research on the modeling of solvent effects on the reactivity or spectral properties of this compound. This type of research would use computational models, such as implicit or explicit solvent models, to predict how different solvent environments influence the molecule's behavior in reactions and its absorption or emission of light.

Advanced Quantum Chemical Descriptors and Reactivity Indices

No literature could be located that calculates or analyzes advanced quantum chemical descriptors and reactivity indices for this compound. These descriptors, derived from the electronic structure of the molecule, are used to predict its reactivity and potential interaction with other chemical species.

Due to the lack of specific research on "this compound," no data tables or detailed research findings can be provided.

Synthetic Utility and Derivatization Strategies

Role as a Chemical Precursor in Organic Synthesis

The utility of 2-Bromo-6-nitrobenzyl fluoride (B91410) as a chemical precursor stems from its capacity to undergo a variety of transformations at its benzylic and aromatic positions, enabling the assembly of intricate molecular frameworks.

Construction of Complex Molecular Architectures

As a benzylic halide, 2-Bromo-6-nitrobenzyl fluoride serves as an electrophilic building block. The benzylic fluoride can be displaced by a range of nucleophiles in SN1 or SN2 type reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to chain-extension and annulation strategies. For instance, coupling with organometallic reagents or stabilized carbanions can introduce new carbon substituents at the benzylic position. Furthermore, the bromine atom on the aromatic ring can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of aryl, vinyl, or alkynyl groups. The nitro group can be readily reduced to an amine, which can then be further functionalized, providing another handle for molecular elaboration. This multi-faceted reactivity allows chemists to sequentially or selectively modify the molecule to construct complex, polyfunctional structures that are often scaffolds for pharmaceuticals and materials.

Intermediacy in the Synthesis of Heterocyclic Compounds

Substituted benzyl (B1604629) halides are valuable intermediates in the synthesis of a wide array of heterocyclic compounds. This compound can be employed in cyclization strategies to form nitrogen-, oxygen-, and sulfur-containing heterocycles. A common approach involves the N-alkylation of primary or secondary amines with the benzyl fluoride moiety. The resulting intermediate, now containing the 2-bromo-6-nitrophenyl group, can undergo subsequent intramolecular cyclization. For example, intramolecular Heck coupling or Ullmann condensation could be used to form a new ring by creating a bond between the nitrogen and the carbon bearing the bromine atom.

Similarly, reaction with bifunctional nucleophiles can lead to the formation of heterocycles in a single step or through a tandem reaction sequence. For example, reaction with a molecule containing both an amine and a thiol could lead to the synthesis of benzothiazepine (B8601423) derivatives. The strategic placement of the reactive sites on this compound makes it a suitable precursor for constructing fused heterocyclic systems, which are prevalent motifs in medicinal chemistry. nih.gov

Derivatization for Functionalization and Analytical Applications

The distinct functional groups of this compound allow for a high degree of derivatization, enabling the introduction of diverse functionalities and the development of probes for analytical purposes.

Introduction of Diverse Functional Groups via Benzylic Transformation

The benzylic fluoride is a key site for introducing a wide range of functional groups. Although the C-F bond is the strongest carbon-halogen bond, benzylic fluorides can be activated to undergo nucleophilic substitution. nih.gov This activation can be achieved using hydrogen bond donors or Lewis acids, which polarize the C-F bond and facilitate the departure of the fluoride ion. nih.govresearchgate.net This allows for the displacement of fluoride by various nucleophiles to introduce functionalities such as azides, nitriles, ethers, thioethers, and amines. researchgate.net Such transformations are valuable for modifying the physicochemical properties of a molecule or for installing groups necessary for subsequent reactions.

| Nucleophile | Reagent Example | Functional Group Introduced | Potential Product Class |

|---|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | -CH₂N₃ | Azides, Triazoles (via click chemistry) |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | -CH₂CN | Nitriles, Carboxylic Acids (via hydrolysis) |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | -CH₂OR | Benzyl Ethers |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | -CH₂SR | Benzyl Thioethers |

| Amine (R₂NH) | Piperidine | -CH₂NR₂ | Benzylamines |

Applications in Radiochemistry

The structure of this compound makes it a compound of interest for the synthesis of radiotracers for Positron Emission Tomography (PET). researchgate.netnih.gov PET imaging relies on molecules labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F).

There are several hypothetical strategies for incorporating ¹⁸F using this scaffold:

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack. masterorganicchemistry.com This allows for the displacement of a leaving group by [¹⁸F]fluoride. In this molecule, both the bromine and the nitro group itself could potentially serve as leaving groups for radiofluorination. researchgate.netnih.gov Studies on similar systems have shown that nitro groups can be effective leaving groups in SNAr reactions with [¹⁸F]fluoride to produce ¹⁸F-labeled compounds. nih.govresearchgate.net The relative reactivity of leaving groups in SNAr often follows the order NO₂ > F > Br > Cl, suggesting that displacement of the nitro group might be a viable radiolabeling strategy under specific conditions. researchgate.netnih.gov

Isotopic Exchange : While less common for creating high specific activity tracers, it might be possible to exchange the existing ¹⁹F atom at the benzylic position with ¹⁸F. This typically requires harsh conditions and is often less efficient than direct labeling methods.

Use as a Labeled Synthon : If the molecule is first labeled with ¹⁸F via SNAr (e.g., by replacing the nitro group), the resulting [¹⁸F]-labeled 2-bromo-6-fluorobenzyl fluoride could then be used as a prosthetic group. The benzylic fluoride could be displaced by a nucleophilic residue (e.g., an amine or thiol) on a larger biomolecule, thereby attaching the ¹⁸F-label to a targeting vector like a peptide or antibody.

The development of such radiolabeled compounds is crucial for non-invasive imaging in clinical diagnostics, particularly in oncology and neurology. nih.gov

Design and Synthesis of Fluorine-18 Labeled Analogues for Positron Emission Tomography (PET)

The design of PET tracers often involves the strategic modification of a parent molecule to incorporate a positron-emitting isotope without significantly altering its biological activity. In the context of this compound, its structure presents several possibilities for the introduction of Fluorine-18. The primary approach involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.

The synthesis of ¹⁸F-labeled analogues would typically commence with a precursor molecule where the fluorine atom is replaced by a leaving group amenable to nucleophilic displacement. Common leaving groups in radiofluorination include nitro groups, trimethylammonium salts, and halogen ions. The electron-withdrawing nature of the nitro group and the bromine atom on the aromatic ring of this compound can activate the ring for nucleophilic aromatic substitution, a common strategy for ¹⁸F-labeling of arenes. evitachem.com

Researchers would design precursor molecules, for instance, by replacing the fluorine of this compound with a nitro group, creating a dinitrobenzyl bromide derivative. This precursor could then be subjected to radiofluorination using [¹⁸F]fluoride, where one of the nitro groups is displaced. The reaction conditions, including the choice of solvent, temperature, and the use of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂), are critical for achieving high radiochemical yields and specific activity.

Below is a hypothetical reaction scheme illustrating this design strategy:

| Precursor | Reagents | Product |

| 2-Bromo-1-(bromomethyl)-3,5-dinitrobenzene | K[¹⁸F]F, K₂₂₂, DMSO | [¹⁸F]this compound |

The successful synthesis of such ¹⁸F-labeled analogues would provide a novel class of PET tracers. Their utility would then be evaluated based on their in vivo stability, pharmacokinetic properties, and target engagement.

Late-Stage Radiosynthesis Methodologies for ¹⁸F Incorporation

Late-stage fluorination is a highly desirable strategy in PET chemistry as it allows for the introduction of the short-lived ¹⁸F isotope at the final or penultimate step of the synthesis. This approach minimizes the handling of radioactive material and allows for the synthesis of complex radiotracers from readily available, non-radioactive precursors.

For a molecule like this compound, late-stage radiosynthesis would involve developing methods to introduce ¹⁸F into the pre-assembled molecular scaffold. Transition metal-mediated radiofluorination has emerged as a powerful tool for late-stage ¹⁸F incorporation. Palladium-catalyzed reactions, for example, have been developed to facilitate the fluorination of aryl precursors.

One can envision a late-stage strategy where a precursor, such as a boronic ester or a stannane (B1208499) derivative of the 2-bromo-6-nitrobenzyl moiety, is coupled with [¹⁸F]fluoride in the presence of a suitable palladium catalyst and ligand. The choice of precursor and reaction conditions would be crucial to ensure rapid and efficient incorporation of the radionuclide.

A summary of potential late-stage radiosynthesis approaches is presented in the table below:

| Precursor Type | Catalyst/Reagents | Key Advantage |

| Arylboronic ester | Pd catalyst, [¹⁸F]Fluoride source | Mild reaction conditions, functional group tolerance |

| Arylstannane | Cu catalyst, [¹⁸F]Fluoride source | High radiochemical yields |

| Diaryliodonium salt | [¹⁸F]Fluoride source | No-carrier-added synthesis |

These advanced methodologies offer the potential to synthesize [¹⁸F]this compound and its derivatives with high molar activity, which is essential for sensitive and quantitative PET imaging. evitachem.com The development of robust late-stage labeling methods is a continuous area of research, aiming to expand the accessible chemical space for novel PET tracer development.

Conclusion and Future Directions in 2 Bromo 6 Nitrobenzyl Fluoride Research

Synopsis of Key Findings and Knowledge Gaps

Currently, dedicated research focusing exclusively on 2-Bromo-6-nitrobenzyl fluoride (B91410) is limited, representing a significant knowledge gap in the field of synthetic organic chemistry. The key findings are therefore inferred from the well-established chemistry of its constituent functional groups: the bromo, nitro, and benzyl (B1604629) fluoride moieties. The interplay of the electron-withdrawing nitro group and the halogen substituents is expected to significantly influence the reactivity of the benzylic position.

The primary knowledge gaps that need to be addressed include:

Validated Synthetic Pathways: The absence of optimized and reported synthetic routes for 2-Bromo-6-nitrobenzyl fluoride is a major hurdle to its systematic study.

Physicochemical Properties: A comprehensive database of its physical and chemical properties, including spectroscopic data, is yet to be established.

Reactivity Profile: The reactivity of the C-F and C-Br bonds, as well as the influence of the ortho-nitro group on nucleophilic substitution and other transformations, remains to be experimentally determined.

Biological and Material Properties: The potential applications of this compound in medicinal chemistry and materials science are entirely unexplored.

Prospective Avenues for Synthetic Innovation

Future synthetic research should focus on developing efficient and selective methods for the preparation of this compound. Drawing inspiration from the synthesis of related benzyl fluorides and bromides, several innovative strategies can be envisioned.

One promising approach involves the late-stage fluorination of a suitable precursor. For instance, the nucleophilic fluorination of 2-bromo-6-nitrobenzyl bromide using modern fluorinating agents could be a viable route. Advances in photoredox catalysis could also enable the direct C-H fluorination of 2-bromo-6-nitrotoluene (B1266184), offering a more atom-economical pathway. organic-chemistry.orgnih.gov

Conversely, the synthesis could commence from a fluorinated precursor. The bromination and nitration of benzyl fluoride would need to be carefully controlled to achieve the desired regioselectivity. The use of N-bromosuccinimide (NBS) under radical initiation is a standard method for benzylic bromination that could be adapted. organic-chemistry.org

Future synthetic innovations could also explore flow chemistry and automated synthesis platforms to rapidly screen reaction conditions and optimize yields. The development of a robust and scalable synthesis will be critical for enabling further research into the properties and applications of this compound.

| Potential Synthetic Strategy | Key Reagents/Conditions | Anticipated Challenges |

| Nucleophilic Fluorination | 2-Bromo-6-nitrobenzyl bromide, modern fluorinating agents (e.g., AgF, Et3N·3HF) researchgate.net | Potential for competing side reactions, optimization of reaction conditions. |

| C-H Fluorination | 2-Bromo-6-nitrotoluene, photoredox catalyst, electrophilic fluorine source (e.g., Selectfluor) organic-chemistry.org | Regioselectivity, potential for over-fluorination. |

| Electrophilic Bromination/Nitration | Benzyl fluoride, brominating/nitrating agents | Control of regioselectivity due to directing effects of existing substituents. |

Emerging Areas in Mechanistic Understanding and Computational Prediction

The unique electronic environment of this compound, with its vicinal electron-withdrawing groups, presents an intriguing subject for mechanistic studies. A key area of future investigation will be the mechanism of nucleophilic substitution at the benzylic carbon. The nature of the C-F bond activation, whether proceeding through an SN1 or SN2 pathway, will be of fundamental interest. nih.gov

Computational chemistry is poised to play a pivotal role in elucidating the structural and electronic properties of this molecule. ucsf.edu Density Functional Theory (DFT) calculations can be employed to predict key parameters such as bond lengths, bond angles, and charge distribution. tandfonline.com Such studies can provide insights into the molecule's reactivity and guide experimental design.

Furthermore, computational modeling can be used to explore non-covalent interactions, such as halogen bonding, which could be significant in the solid-state structure and in its interactions with biological targets. researchgate.net Understanding these subtle interactions is crucial for the rational design of materials and therapeutic agents.

| Research Area | Methodology | Expected Insights |

| Mechanistic Studies | Kinetic studies, isotopic labeling, in-situ spectroscopy | Elucidation of reaction pathways (e.g., SN1 vs. SN2), identification of intermediates. |

| Computational Chemistry | Density Functional Theory (DFT), ab initio methods bu.edu | Prediction of molecular geometry, electronic structure, and reactivity. |

| Non-covalent Interactions | Molecular dynamics simulations, Quantum Theory of Atoms in Molecules (QTAIM) | Understanding the role of halogen bonding and other weak interactions in molecular recognition and self-assembly. |

Future Directions for Advanced Applications

While speculative at this stage, the structural motifs within this compound suggest several potential avenues for advanced applications. The presence of nitro and bromo substituents on an aromatic ring is a common feature in many biologically active compounds. tethyschemical.comnih.gov

In medicinal chemistry, this compound could serve as a versatile building block for the synthesis of novel therapeutic agents. The nitro group can act as a bioisostere for other functional groups or be reduced to an amino group for further functionalization. nih.gov The bromo and fluoro substituents can modulate the lipophilicity and metabolic stability of drug candidates. tethyschemical.com Benzyl bromide derivatives have also shown potential as antibacterial and antifungal agents. nih.gov

In the realm of materials science, the ability of halogenated compounds to participate in halogen bonding could be exploited in the design of novel supramolecular assemblies and crystal engineering. researchgate.net The nitro group can also influence the optical and electronic properties of materials, making this compound a potential precursor for functional organic materials.

The development of practical applications will heavily depend on the successful implementation of the synthetic and mechanistic studies outlined in the preceding sections. A thorough understanding of the compound's properties will be essential for its rational incorporation into more complex molecular architectures.

Q & A

What are the recommended synthetic routes for 2-Bromo-6-nitrobenzyl fluoride, and how can reaction efficiency be optimized?

Basic Question

Synthesis typically involves sequential halogenation and nitration steps. A common approach is:

Bromination : Direct bromination of a fluorinated benzyl precursor using reagents like in the presence of a radical initiator (e.g., AIBN) under controlled temperatures (60–80°C) .

Nitration : Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions .

Optimization Tips :

- Use anhydrous solvents (e.g., DCM) to avoid hydrolysis of intermediates.

- Monitor reaction progress with TLC or HPLC to terminate at maximal yield.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Table 1 : Comparative Yields for Nitration Methods

| Nitration Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5 | 72 | >95% |

| Acetyl Nitrate | 25 | 58 | 89% |

How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Basic Question

Key characterization methods include:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Strong peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 680 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry :

What strategies mitigate regioselectivity challenges during bromination and nitration?

Advanced Question

Regioselectivity is influenced by substituent directing effects:

- Bromination : The fluorine atom at position 6 directs bromination to position 2 via meta-directing effects. Steric hindrance from the benzyl group further limits competing sites .

- Nitration : Nitro groups are typically introduced para to existing electron-withdrawing groups. Computational modeling (DFT) can predict favorable sites by analyzing charge distribution .

Mitigation : - Use protecting groups (e.g., acetyl) for sensitive positions.

- Adjust solvent polarity to control reaction kinetics .

How does this compound degrade under varying storage conditions, and what stabilization methods are effective?

Advanced Question

Stability Issues :

- Hydrolysis : Susceptible to moisture due to the benzyl fluoride bond. Degradation products include 2-bromo-6-nitrobenzoic acid .

- Photolysis : Nitro groups promote UV-induced decomposition.

Stabilization : - Store at 2–8°C in amber vials under inert gas (N₂/Ar).

- Use desiccants (e.g., molecular sieves) in storage containers .

Table 2 : Degradation Rates Under Different Conditions

| Condition | Time (Days) | Degradation (%) |

|---|---|---|

| 25°C, ambient light | 7 | 35 |

| 4°C, dark | 30 | <5 |

How should researchers resolve contradictions in synthetic yields or unexpected byproducts?

Advanced Question

Systematic analysis includes:

Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., di-brominated isomers or nitro-reduction products) .

Reaction Monitoring : In-situ IR or Raman spectroscopy to track intermediate formation.

Computational Validation : Compare experimental outcomes with DFT-calculated reaction pathways to identify kinetic vs. thermodynamic control .

What role does this compound play in synthesizing bioactive molecules?

Advanced Question

The compound serves as a versatile intermediate:

- Pharmaceuticals : Used to synthesize kinase inhibitors by coupling with heterocyclic amines .

- Agrochemicals : Functionalization of the benzyl position enables incorporation into herbicidal agents .

Case Study : Reaction with thiourea derivatives yields thiazole-based compounds with reported antifungal activity (IC₅₀: 2.4 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.